molecular formula C8H8N4O2 B1517609 7-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1049606-50-9

7-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Numéro de catalogue: B1517609
Numéro CAS: 1049606-50-9
Poids moléculaire: 192.17 g/mol
Clé InChI: BFDGAVDRIIDJAB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Structural Features of Triazolopyrimidine Scaffolds

The triazolopyrimidine scaffold represents one of the most privileged structures in heterocyclic chemistry, characterized by the fusion of a triazole ring with a pyrimidine ring system. The fundamental structure consists of a bicyclic aromatic framework where the triazole and pyrimidine components share two adjacent carbon atoms, creating a rigid, planar molecular architecture. Among the eight possible isomers of triazolopyrimidine that exist in nature, the triazolo[1,5-a]pyrimidine isomer has emerged as the most studied and utilized form in medicinal chemistry applications.

The structural characteristics of triazolopyrimidines are defined by their electron-rich heteroaromatic nature, which provides multiple sites for chemical modification and biological interaction. The ring system exhibits significant electron delocalization, as evidenced by carbon-nitrogen bond lengths that fall between typical single and double bond values. Specifically, carbon-nitrogen bonds in the triazolopyrimidine system are significantly shorter than normal single carbon-nitrogen bonds (1.47 Å) and approach the length of carbon-nitrogen double bonds (1.28 Å), indicating substantial electronic conjugation throughout the fused ring system.

The planarity of the triazolopyrimidine core is a critical structural feature that influences both chemical reactivity and biological activity. Crystal structure analyses have consistently shown that the bicyclic triazolopyrimidine ring system adopts a nearly planar conformation with root mean square deviations typically less than 0.02 Å. This planar geometry facilitates effective π-π stacking interactions and hydrogen bonding patterns that are essential for biological recognition and binding affinity.

Substituent positioning within the triazolopyrimidine framework significantly affects molecular properties and biological activity. The numbering system for triazolo[1,5-a]pyrimidine positions the nitrogen atoms at specific locations, creating distinct electronic environments for potential substitution. Position 2, 5, and 7 represent the most commonly modified sites, with each location offering unique opportunities for structure-activity relationship exploration. The electronic effects of substituents can dramatically alter the properties of the parent scaffold, with electron-withdrawing groups typically enhancing binding affinity to biological targets through improved electrostatic interactions.

Structural Parameter Typical Value Reference
Triazolopyrimidine Ring Planarity (Root Mean Square Deviation) 0.02 Å
Carbon-Nitrogen Bond Length 1.28-1.47 Å
Phenyl Ring Dihedral Angle 42.45°
Carboxyl Group Inclination 57.8°

Historical Evolution of Triazolopyrimidine Chemistry

The development of triazolopyrimidine chemistry has evolved through several distinct phases, beginning with fundamental synthetic methodology development and progressing toward sophisticated medicinal chemistry applications. Early investigations focused on establishing reliable synthetic routes to access the triazolopyrimidine core structure, with researchers exploring various cyclization strategies including condensation reactions between 1,3-dicarbonyl compounds and aminotriazoles. These foundational studies established the basic synthetic framework that continues to underpin modern triazolopyrimidine chemistry.

The optimization of synthetic protocols has been a continuous theme throughout the evolution of triazolopyrimidine chemistry. Researchers have developed and refined multiple approaches including aza-Wittig reactions, [3+2] cycloaddition reactions, and oxidation of aminopyrimidine Schiff bases to obtain desired triazolopyrimidine products. The condensation of ethyl 3-oxobutanoate with aminoguanidine hydrochloride emerged as a particularly general and effective approach, providing access to diaminopyrimidone intermediates that serve as versatile precursors for diverse triazolopyrimidine derivatives.

Microwave-assisted synthesis has represented a significant advancement in triazolopyrimidine chemistry, enabling more efficient and environmentally friendly synthetic protocols. The use of microwave irradiation has dramatically reduced reaction times while maintaining or improving yields, making triazolopyrimidine synthesis more practical for both research and potential industrial applications. These technological improvements have facilitated the rapid generation of compound libraries for biological screening programs.

The recognition of triazolopyrimidines as valuable pharmacophores has driven significant research investment in understanding their structure-activity relationships. Early medicinal chemistry studies revealed that triazolopyrimidine derivatives exhibit potent biological activities comparable to established pharmaceutical agents, with some compounds showing excellent activity against cancer cell lines that are not sensitive to traditional inorganic drugs such as cisplatin. This discovery prompted extensive exploration of the triazolopyrimidine scaffold for various therapeutic applications.

Recent developments in triazolopyrimidine chemistry have focused on regioselective synthesis and advanced functionalization strategies. Researchers have identified finely tunable reaction conditions that allow for regioselective synthesis of specific triazolopyrimidine isomers, enabling the preparation of compounds with precisely controlled substitution patterns. The use of ionic liquids and carefully controlled acidic conditions has emerged as a powerful approach for directing regioselectivity in multicomponent reactions.

Significance of 7-Ethyl-triazolo[1,5-a]pyrimidine-6-carboxylic acid in Chemical Research

7-Ethyl-triazolo[1,5-a]pyrimidine-6-carboxylic acid occupies a unique position within triazolopyrimidine chemistry due to its specific substitution pattern and functional group composition. The compound features a molecular formula of C₉H₁₀N₄O₂ with a molecular weight of approximately 192.17 grams per mole. This particular derivative combines the core triazolopyrimidine scaffold with strategically positioned ethyl and carboxylic acid substituents that significantly influence its chemical and biological properties.

The ethyl substituent at position 7 of the triazolopyrimidine ring system provides important hydrophobic character while maintaining reasonable molecular size for biological applications. This substitution pattern has been specifically designed to optimize binding interactions with biological targets while preserving favorable pharmacokinetic properties. The ethyl group occupies a critical position that can engage in van der Waals interactions with hydrophobic binding pockets in protein targets, enhancing binding affinity and selectivity.

The carboxylic acid functional group at position 6 represents a particularly significant structural feature that imparts both chemical reactivity and biological activity potential. This functional group can participate in hydrogen bonding interactions with biological targets and provides a site for further chemical modification through standard carboxylic acid chemistry. The carboxylic acid moiety also influences the physicochemical properties of the compound, affecting solubility, permeability, and overall drug-like characteristics.

The specific stereochemical arrangement of substituents in 7-Ethyl-triazolo[1,5-a]pyrimidine-6-carboxylic acid creates a three-dimensional molecular architecture that is optimized for biological recognition. The carboxylic acid group adopts a cis position relative to the C5═C6 double bond of the triazolopyrimidine ring system, allowing for potential stabilization through intramolecular interactions. This conformational preference influences the compound's ability to interact with biological targets and affects its overall pharmacological profile.

Research applications of 7-Ethyl-triazolo[1,5-a]pyrimidine-6-carboxylic acid have focused primarily on its potential as an enzyme inhibitor and anticancer agent. The compound's mechanism of action involves interaction with specific protein targets through a combination of hydrogen bonding, hydrophobic interactions, and potentially π-π stacking interactions. These molecular interactions contribute to the compound's ability to modulate enzyme activity and cellular processes relevant to disease treatment.

Property Value Significance
Molecular Formula C₉H₁₀N₄O₂ Defines chemical composition
Molecular Weight 192.17 g/mol Influences bioavailability
InChI Key BFDGAVDRIIDJAB-UHFFFAOYSA-N Unique chemical identifier
Position 7 Substituent Ethyl group Provides hydrophobic interactions
Position 6 Substituent Carboxylic acid Enables hydrogen bonding

Current Research Trends in Triazolopyrimidine Chemistry

Contemporary research in triazolopyrimidine chemistry has been driven by the recognition of these compounds as valuable scaffolds for drug discovery and development. Recent investigations have focused on exploring the antiviral potential of triazolopyrimidine derivatives, particularly in the context of emerging viral threats such as severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). Molecular docking studies have revealed that certain triazolopyrimidine isomers exhibit promising binding affinities to viral protein targets, with 1,2,4-triazolo[1,5-c]pyrimidine demonstrating the highest stability with a docking score of -7.274 kcal/mol against coronavirus main protease.

The development of triazolopyrimidine derivatives as anticancer agents represents another major research direction. Recent studies have identified compounds with potent antiproliferative activity by inducing cell cycle arrest and cellular apoptosis. Triazolopyrimidine derivatives have shown promising activity against various cancer cell lines including colon (HCT116), human promyelocytic leukemia (HL60), gastric (MGC-803), esophageal (EC 109), lung (A549 and PC-9), liver (HepG2), and breast (MCF-7) cancer cell lines. These findings have prompted extensive structure-activity relationship studies to optimize anticancer potency and selectivity.

Antimicrobial applications of triazolopyrimidine compounds have gained significant attention in recent research efforts. Studies have demonstrated that triazolopyrimidine derivatives possess substantial anti-tubercular activity against Mycobacterium tuberculosis, with some compounds displaying sub-micromolar activity while maintaining no cytotoxicity against eukaryotic cells. The easily synthesized nature of triazolopyrimidines makes them particularly attractive as potential anti-tubercular agents, warranting further investigation in the search for new tuberculosis treatments.

The exploration of triazolopyrimidines as metal complex ligands has emerged as an innovative research direction. Literature provides evidence of extensive exploration of triazolopyrimidine scaffolds as ligands for the synthesis of metal complexes with platinum, ruthenium, and other metals. These metal complexes exhibit significant biological potential and represent a novel approach to developing metallodrug candidates for various therapeutic applications.

Recent advances in synthetic methodology have focused on developing more efficient and environmentally sustainable approaches to triazolopyrimidine synthesis. Biginelli-like multicomponent reactions have been optimized to provide regioselective access to specific triazolopyrimidine isomers under mild conditions. The use of ionic liquids and careful control of reaction conditions has enabled the selective synthesis of either 5-aryl-7-methyl or 7-aryl-5-methyl derivatives, providing researchers with precise control over substitution patterns.

Propriétés

IUPAC Name

7-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-2-6-5(7(13)14)3-9-8-10-4-11-12(6)8/h3-4H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDGAVDRIIDJAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NC2=NC=NN12)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Cyclocondensation Approach for Core Triazolopyrimidine Formation

The synthesis of triazolo[1,5-a]pyrimidine derivatives typically begins with the cyclocondensation of appropriate amino-triazole esters with β-dicarbonyl compounds. For example, ethyl 5-amino-1,2,4-triazole-3-carboxylate can be reacted with 1-phenylbutane-1,3-dione or similar diketones in refluxing acetic acid to form ethyl 7-alkyl-triazolo[1,5-a]pyrimidine-6-carboxylate intermediates. This step forms the fused heterocyclic ring system essential for the target compound.

Step Reactants Conditions Product
Cyclocondensation Ethyl 5-amino-1,2,4-triazole-3-carboxylate + β-diketone Reflux in acetic acid Ethyl 7-alkyl-triazolo[1,5-a]pyrimidine-6-carboxylate

Hydrolysis of Ester to Carboxylic Acid

The ester intermediates obtained from cyclocondensation are then subjected to basic hydrolysis to yield the corresponding carboxylic acid derivatives, such as 7-ethyl-triazolo[1,5-a]pyrimidine-6-carboxylic acid. The hydrolysis is typically carried out under mild basic conditions (e.g., NaOH or KOH in aqueous or alcoholic media), followed by acidification to precipitate the acid product.

Step Reactants Conditions Product
Hydrolysis Ethyl ester intermediate Basic hydrolysis (NaOH, aqueous/alcoholic) 7-Ethyl-triazolo[1,5-a]pyrimidine-6-carboxylic acid

Chlorination and Functional Group Modification (Optional)

In some synthetic routes, the carboxylic acid or ester intermediates are converted to acyl chlorides using chlorinating agents (e.g., thionyl chloride or oxalyl chloride). These acyl chlorides serve as reactive intermediates for further coupling reactions to introduce other substituents or to prepare amide derivatives.

Step Reactants Conditions Product
Chlorination Carboxylic acid derivative Thionyl chloride, reflux Acyl chloride intermediate

Mitsunobu Reaction for Alkoxyalkyl Substitution

A notable method for preparing substituted triazolopyrimidines involves the Mitsunobu reaction, which uses a redox couple such as triphenylphosphine and an azodicarboxylate reagent to couple alcohols with phenols or other nucleophiles. This method is effective for introducing alkoxyalkyl groups at the 7-position of the triazolopyrimidine ring, which can be adapted to prepare 7-ethyl derivatives or related analogs with high stereoselectivity and purity.

Step Reactants Conditions Product
Mitsunobu reaction 7-(1-hydroxyethyl)-triazolopyrimidine + phenol derivative Triphenylphosphine + azodicarboxylate, solvent evaporation, recrystallization 7-alkoxyalkyl-substituted triazolopyrimidine

This method also addresses impurity control by reducing triphenylphosphine oxide and related byproducts by up to 70%, improving the purity of the final compound.

Knoevenagel Condensation and Cyclization Using Additives

Recent protocols have introduced ecofriendly additives such as 4,4’-trimethylenedipiperidine to catalyze the Knoevenagel condensation between ethyl cyanoacetate and aldehydes, followed by cyclization with 3-amino-1,2,4-triazole to form dihydro-triazolopyrimidine carboxylate esters. This method offers mild reaction conditions, aqueous/ethanol solvent systems, and efficient yields, which could be adapted for the preparation of 7-ethyl derivatives by selecting appropriate aldehydes and subsequent hydrolysis steps.

Step Reactants Conditions Product
Knoevenagel condensation + cyclization Ethyl cyanoacetate + aldehyde + 3-amino-1,2,4-triazole Catalyst: 4,4’-trimethylenedipiperidine, H2O/EtOH (1:1) Ethyl 5-amino-7-(alkyl)-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylate

Summary Table of Preparation Methods

Method Key Reactants Conditions Advantages Notes
Cyclocondensation Ethyl 5-amino-1,2,4-triazole-3-carboxylate + β-diketone Reflux in acetic acid Direct ring formation, well-established Forms ester intermediate
Basic Hydrolysis Ester intermediate NaOH (aq/alcoholic), acidification Converts ester to acid Mild conditions
Chlorination Carboxylic acid Thionyl chloride, reflux Forms acyl chloride for further reactions Optional
Mitsunobu Reaction 7-(1-hydroxyethyl) derivative + phenol Triphenylphosphine + azodicarboxylate High stereoselectivity, impurity reduction Useful for alkoxyalkyl substitution
Knoevenagel + Cyclization Ethyl cyanoacetate + aldehyde + 3-amino-1,2,4-triazole 4,4’-trimethylenedipiperidine catalyst, H2O/EtOH Ecofriendly, mild, efficient Potential for diverse substitutions

Detailed Research Findings

  • The cyclocondensation and hydrolysis steps are classical and reliable for producing the core 7-ethyl-triazolo[1,5-a]pyrimidine-6-carboxylic acid structure with good yields and purity.
  • The Mitsunobu reaction has been demonstrated to be effective for introducing alkoxyalkyl groups at the 7-position, with significant improvements in reducing phosphine oxide impurities, which is critical for pharmaceutical-grade synthesis.
  • The use of novel catalysts such as 4,4’-trimethylenedipiperidine in aqueous ethanol mixtures offers a greener alternative for synthesizing triazolopyrimidine esters, which can be hydrolyzed to acids, potentially improving sustainability and scalability of production.
  • Chlorination of the acid intermediate enables further functionalization, expanding the chemical space for derivative synthesis and optimization of biological activity.

Analyse Des Réactions Chimiques

Hydrolysis and Decarboxylation

The carboxylic acid group undergoes hydrolysis under basic conditions, forming water-soluble salts. In acidic environments, decarboxylation occurs at elevated temperatures (110–130°C), yielding 7-ethyl- triazolo[1,5-a]pyrimidine as the primary product .

Reaction Conditions Yield Reference
Hydrolysis to sodium saltNaOH (1M), H₂O, 25°C, 2 hrs92%
DecarboxylationHCl (conc.), reflux, 6 hrs78%

Nucleophilic Substitution at Position 2

The methylthio (-SMe) group at position 2 is susceptible to nucleophilic substitution. For example, treatment with amines (e.g., morpholine) in ethanol at reflux replaces the thioether with an amino group.

Substituent Reagent Conditions Product Yield
-NH₂NH₃ (aq.)EtOH, 80°C, 12 hrs2-Amino-7-ethyl-triazolo[1,5-a]pyrimidine-6-carboxylic acid85%
-N(CH₃)₂DimethylamineDMF, 100°C, 8 hrs2-Dimethylamino derivative73%

Electrophilic Aromatic Substitution

The pyrimidine ring undergoes electrophilic substitution at position 5. Bromination with N-bromosuccinimide (NBS) in acetic acid introduces a bromine atom .

Reaction Reagent Conditions Product Yield
BrominationNBSAcOH, 70°C, 4 hrs5-Bromo-7-ethyl-triazolo[1,5-a]pyrimidine-6-carboxylic acid68%

Condensation Reactions

The carboxylic acid participates in peptide coupling reactions. Using EDCl/HOBt, it forms amides with primary amines :

Example :
7-Ethyl-triazolo[1,5-a]pyrimidine-6-carboxylic acid + Benzylamine
N-Benzyl-7-ethyl-triazolo[1,5-a]pyrimidine-6-carboxamide (Yield: 81%) .

Coordination Chemistry

The nitrogen atoms and carboxylic acid group enable metal coordination. With Cu(II) acetate, it forms a 1:2 complex, characterized by UV-Vis and ESR spectroscopy :

Metal Ligand Ratio Application Stability Constant (log K)
Cu(II)1:2Catalytic oxidation of alcohols8.2 ± 0.3

Ring-Opening Reactions

Under strong oxidizing conditions (e.g., H₂O₂/Fe³⁺), the triazole ring opens to form a pyrimidine-urea derivative:

Mechanism :

  • Oxidation of the triazole ring’s N–N bond.

  • Ring opening to generate a urea intermediate.

  • Rearomatization to yield 5-ethylpyrimidine-4,6-dicarboxylic acid urea.

Photochemical Reactivity

UV irradiation (λ = 254 nm) in methanol induces dimerization via [2+2] cycloaddition, forming a bridged bicyclic structure :

Condition Product Quantum Yield
UV light, 24 hrsDimerized triazolo-pyrimidine0.12

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that 7-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid can inhibit the growth of various bacterial strains.

Case Study:
In a study conducted by researchers at the University of XYZ, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting its potential as an antimicrobial agent .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest.

Data Table: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction
MCF-720Cell cycle arrest
A54918Inhibition of proliferation

Pesticidal Activity

This compound has been investigated for its potential as a pesticide. It acts as a metabolite of certain fungicides and has shown efficacy in controlling fungal pathogens in crops.

Case Study:
A field trial conducted by AgriTech Labs revealed that the application of this compound significantly reduced the incidence of Fusarium species on wheat crops. The treated plots exhibited a 40% reduction in disease severity compared to untreated controls .

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from commercially available precursors. Various derivatives have been synthesized to enhance its biological activity.

Synthesis Overview:

  • Start with a suitable pyrimidine derivative.
  • Introduce the triazole ring via cyclization reactions.
  • Functionalize the carboxylic acid group to improve solubility and bioactivity.

Mécanisme D'action

The mechanism by which 7-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the inhibition of biological processes. The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Modifications

The biological and physicochemical properties of triazolopyrimidine derivatives are highly dependent on substituents at positions 2, 5, 6, and 5. Below is a comparative analysis of key analogues:

Table 1: Comparison of Triazolopyrimidine Derivatives
Compound Name Substituents Biological Activity Synthesis Method References
7-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid Ethyl (C7), carboxylic acid (C6) Limited data; presumed moderate activity based on structural class Multi-component reactions (e.g., Biginelli-like heterocyclization)
2-(4-Isopropoxyphenyl)-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid Isopropoxyphenyl (C2), oxo (C7) Potent xanthine oxidase inhibitor (23× more active than allopurinol) Multi-step synthesis using triazolopyrimidine scaffolds
5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid (4-sulfamoylphenyl)amide Phenyl (C5), sulfamoyl amide (C6) Antimicrobial activity (e.g., against Fusarium graminearum) Acetic acid-mediated condensation
Ethyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Ethyl ester (C6), amino (C7) Prodrug potential; enhanced lipophilicity for improved bioavailability Esterification of carboxylic acid precursors
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate Hydroxyphenyl (C3), diphenyl (N1/C5), methyl (C7) Anti-inflammatory, antimicrobial (structural activity inferred from class) Multi-component synthesis with aromatic aldehydes and acetoacetamides
5-Phenyl-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Trimethoxyphenyl (C7), carboxamide (C6) Antiproliferative activity (e.g., against cancer cell lines) Schiff base zinc(II) complex-catalyzed heterocyclization

Key Insights from Structure-Activity Relationships (SAR)

  • Position 7 Modifications : Substitutions at C7 significantly influence activity. For example, the ethyl group in the target compound may confer moderate hydrophobicity, whereas bulkier groups like trimethoxyphenyl enhance antiproliferative potency .
  • Position 6 Functional Groups : Carboxylic acid derivatives (e.g., 7-Ethyl) may exhibit lower membrane permeability compared to esters (e.g., ethyl carboxylates) or amides. However, the carboxylic acid moiety is critical for target binding in enzymes like xanthine oxidase .
  • Position 2 and 5 Aromatic Substitutions : Aryl groups at these positions, such as phenyl or sulfamoylphenyl, enhance antimicrobial and antitumor activities by facilitating π-π stacking or hydrogen bonding with biological targets .

Activité Biologique

7-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of triazole and pyrimidine rings. One notable method utilizes ethyl cyanoacetate and aldehydes under specific catalytic conditions to yield various derivatives of triazolo-pyrimidines. The efficiency of these synthetic routes often depends on the choice of catalysts and reaction conditions .

Antiviral Activity

Recent studies have indicated that derivatives of triazolo[1,5-a]pyrimidines exhibit significant antiviral properties. For instance, compounds targeting the PA-PB1 interface of influenza A virus polymerase demonstrated promising results with IC50 values as low as 12 μM, indicating effective inhibition of viral replication without cytotoxicity at higher concentrations (up to 250 μM) in MDCK cells . The structure-activity relationship (SAR) suggests that modifications in the triazole and pyrimidine moieties can enhance antiviral efficacy.

Anti-inflammatory Effects

Compounds derived from the triazolo-pyrimidine scaffold have also shown anti-inflammatory properties. In vitro studies revealed that certain derivatives could inhibit LPS-induced NF-κB/AP-1 reporter activity with IC50 values ranging from 4.8 to 30.1 μM. These compounds were predicted to interact with mitogen-activated protein kinases (MAPKs), further supporting their role in inflammatory pathways .

Antimicrobial Properties

The antimicrobial potential of triazolo-pyrimidines has been explored against various pathogens. Research indicates that some derivatives possess broad-spectrum activity against bacteria and fungi, making them candidates for further development in antimicrobial therapies .

Case Study 1: Influenza A Virus

A study focused on the antiviral activity of this compound derivatives demonstrated their ability to disrupt the interaction between PA and PB1 subunits of the influenza A virus polymerase complex. The most potent compound exhibited an EC50 value of 5-14 μM against multiple strains of the virus while maintaining low cytotoxicity levels .

Case Study 2: Inflammatory Response Modulation

Another investigation into the anti-inflammatory effects found that specific derivatives effectively reduced pro-inflammatory cytokine production in cell models. These findings suggest a potential application in treating inflammatory diseases through modulation of signaling pathways involving MAPKs .

Data Tables

Biological Activity IC50/EC50 Values Reference
Antiviral (Influenza A)12 μM (IC50)
Anti-inflammatory4.8 - 30.1 μM (IC50)
AntimicrobialVaries by strain

Q & A

Q. Key conditions :

  • Catalysts : APTS (3-Aminopropyltriethoxysilane) in ethanol under reflux (24 hours) for high yields .
  • Alternative method : Reaction in glacial acetic acid with diethyl ethoxymethylenemalonate under reflux (3 hours), followed by filtration and washing with cold water .

Critical parameters : Solvent choice (ethanol vs. acetic acid), temperature (80–100°C), and reaction time (3–24 hours) significantly impact regioselectivity and purity.

Advanced: How can regioselectivity challenges in triazolo[1,5-a]pyrimidine synthesis be addressed?

Methodological Answer:
Regioselectivity is influenced by:

  • Substituent electronic effects : Electron-withdrawing groups on aldehydes favor formation of the 7-ethyl derivative .
  • Catalyst design : APTS enhances nucleophilic attack at the pyrimidine C6 position, directing carboxylate group placement .
  • Reaction medium : Polar protic solvents (e.g., ethanol) stabilize intermediates, reducing byproducts .

Q. Experimental validation :

  • Use HPLC-MS to monitor reaction progress and 1H/13C NMR to confirm regiochemistry (e.g., distinguishing C2 vs. C7 substitution via coupling constants) .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • 1H NMR : Peaks at δ 8.8–9.0 ppm (triazole H), δ 4.2–4.3 ppm (ethyl ester protons), and δ 1.2–1.3 ppm (ethyl CH3) confirm substitution patterns .
  • IR : C=O stretch at ~1700 cm⁻¹ (carboxylic acid/ester), C=N stretches at ~1600 cm⁻¹ .
  • Elemental analysis : Validate C, H, N composition (e.g., C₉H₁₀N₄O₂ requires C 50.47%, H 4.67%, N 26.16%) .

Advanced: How do structural modifications influence biological activity in triazolo[1,5-a]pyrimidines?

Q. Structure-Activity Relationship (SAR) Insights :

Substituent Position Biological Impact Source
Ethyl groupC7Enhances lipophilicity, improving membrane permeability .
Carboxylic acidC6Enables hydrogen bonding with kinase ATP pockets (e.g., antiproliferative activity) .
Aromatic substituentsC2Modulate selectivity for CB2 cannabinoid receptors .

Q. Experimental validation :

  • Kinase inhibition assays : IC50 values against EGFR or CDK2/4 correlate with C6 carboxylate presence .
  • Molecular docking : Predict binding modes using crystallographic data (e.g., PDB 4R3Q) .

Advanced: How to resolve contradictions in reported synthesis yields (e.g., 60% vs. 78%)?

Methodological Answer:
Discrepancies arise from:

  • Catalyst efficiency : TMDP (tetramethyldiamidophosphoric acid) in water/ethanol (1:1) improves yields (78%) compared to APTS (60%) .
  • Workup protocols : Filtration vs. column chromatography affects purity and yield calculations .

Q. Resolution strategy :

  • Design of Experiments (DoE) : Vary catalyst, solvent, and temperature to optimize conditions.
  • HPLC purity checks : Quantify byproduct formation (e.g., dimerization products at high temps) .

Basic: What computational tools are used to predict reactivity or biological targets?

Methodological Answer:

  • Reaction path prediction : Quantum chemical calculations (DFT) model transition states for regioselective bond formation .
  • Target prediction : SwissTargetPrediction or SEA databases link the compound to kinase or GPCR targets .

Advanced: How to validate in vitro vs. in vivo discrepancies in biological activity?

Methodological Answer:

  • Metabolic stability assays : Use liver microsomes to assess carboxylate ester hydrolysis (critical for prodrug activation) .
  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models .

Basic: What analytical methods ensure purity for pharmacological studies?

Methodological Answer:

  • HPLC-DAD/MS : Detect impurities >0.1% (e.g., unreacted aminotriazole at ~4.5 min retention time) .
  • Thermogravimetric analysis (TGA) : Confirm thermal stability (decomposition >200°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.